![molecular formula C24H34 B14297053 1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene] CAS No. 112901-90-3](/img/structure/B14297053.png)
1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene] is an organic compound with the molecular formula C22H30 It is a derivative of benzene, characterized by the presence of two benzene rings connected by a butane-2,3-diyl bridge, each substituted with a 2-methylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene] typically involves the reaction of 4-(2-methylpropyl)benzene with a butane-2,3-diyl bridging agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene] involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as binding to receptors or enzymes, leading to changes in biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(2,3-Butanediyl)bis(4-isopropylbenzene)
- Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis[4-methoxy-]
- Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-
Uniqueness
1,1’-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene] is unique due to its specific substitution pattern and the presence of a butane-2,3-diyl bridge. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
112901-90-3 |
|---|---|
Molekularformel |
C24H34 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
1-(2-methylpropyl)-4-[3-[4-(2-methylpropyl)phenyl]butan-2-yl]benzene |
InChI |
InChI=1S/C24H34/c1-17(2)15-21-7-11-23(12-8-21)19(5)20(6)24-13-9-22(10-14-24)16-18(3)4/h7-14,17-20H,15-16H2,1-6H3 |
InChI-Schlüssel |
VIUUNTVXGYSFDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(C)C2=CC=C(C=C2)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(4-bromofuran-2-yl)(hydroxy)methyl]phosphonate](/img/structure/B14296973.png)



![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
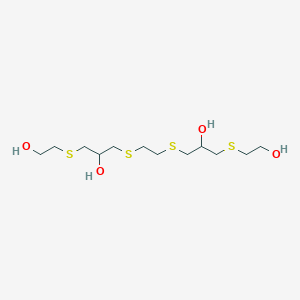

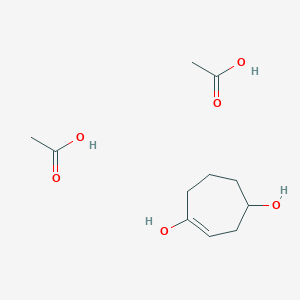
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)

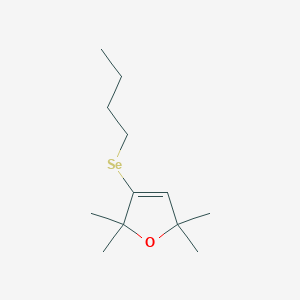
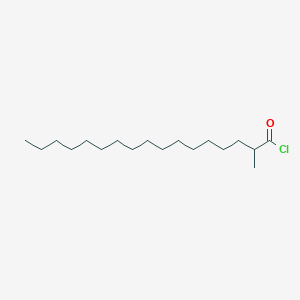
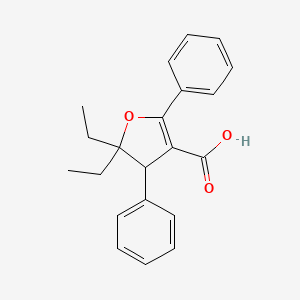
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)
